molecular formula C7H13NO2 B2716487 rac-(3R,3aR,6aS)-3-methoxy-hexahydro-1H-furo[3,4-b]pyrrole CAS No. 2248367-05-5

rac-(3R,3aR,6aS)-3-methoxy-hexahydro-1H-furo[3,4-b]pyrrole

Cat. No.: B2716487
CAS No.: 2248367-05-5
M. Wt: 143.186
InChI Key: LRYILEXAEZWYGC-DSYKOEDSSA-N
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Description

rac-(3R,3aR,6aS)-3-methoxy-hexahydro-1H-furo[3,4-b]pyrrole is a complex organic compound with a unique structure that includes a furo[3,4-b]pyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,3aR,6aS)-3-methoxy-hexahydro-1H-furo[3,4-b]pyrrole typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the furo[3,4-b]pyrrole core, followed by the introduction of the methoxy group at the 3-position. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,3aR,6aS)-3-methoxy-hexahydro-1H-furo[3,4-b]pyrrole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry

In chemistry, rac-(3R,3aR,6aS)-3-methoxy-hexahydro-1H-furo[3,4-b]pyrrole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound is studied for its potential biological activities. Researchers investigate its interactions with various biological targets to understand its effects and potential therapeutic applications.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its unique structure may offer advantages in terms of specificity and efficacy for certain medical conditions.

Industry

In industry, this compound is used in the development of new materials and products. Its chemical properties make it suitable for various applications, including the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of rac-(3R,3aR,6aS)-3-methoxy-hexahydro-1H-furo[3,4-b]pyrrole involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (3S,3As,6aR)-3-hydroxy-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole
  • (3S,3As,6aR)-3-ethoxy-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole
  • (3S,3As,6aR)-3-methyl-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole

Uniqueness

The uniqueness of rac-(3R,3aR,6aS)-3-methoxy-hexahydro-1H-furo[3,4-b]pyrrole lies in its specific substitution pattern and stereochemistry. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(3S,3aS,6aR)-3-methoxy-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-9-7-2-8-6-4-10-3-5(6)7/h5-8H,2-4H2,1H3/t5-,6+,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYILEXAEZWYGC-DSYKOEDSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CNC2C1COC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CN[C@@H]2[C@H]1COC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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